Tetranitroblue tetrazolium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cellular Viability Assessment:

NBT, also known as Nitro Blue Tetrazolium Chloride, finds significant application in assessing cell viability. This is because it acts as an electron acceptor in metabolic processes. Actively respiring cells, with functional mitochondria, can reduce NBT to its formazan form, which is a deep blue colored precipitate. Conversely, non-viable cells with compromised respiratory activity cannot reduce NBT, resulting in the absence of the blue color . This colorimetric assay allows for easy visualization and quantification of viable cell populations in various research settings, including cell culture studies, cytotoxicity assays, and evaluation of drug effects on cell survival .

Enzyme Activity Detection:

NBT plays a crucial role in detecting and measuring the activity of certain enzymes, particularly alkaline phosphatase (ALP). In combination with another substrate, 5-bromo-4-chloro-3-indolyl phosphate (BCIP), NBT serves as the electron acceptor in the enzymatic reaction catalyzed by ALP. This reaction leads to the formation of a dense blue precipitate, indicating the presence and activity of ALP . This NBT/BCIP system is widely employed in various research applications, including:

- Immunohistochemistry: ALP is often used as a marker molecule conjugated to antibodies. The NBT/BCIP reaction reveals the localization of the antibody-antigen complex by producing a blue precipitate at the site of binding .

- Gel electrophoresis activity staining: The NBT/BCIP system is used as a staining method to visualize the activity of oxidoreductases separated by gel electrophoresis. This technique helps identify and characterize specific enzymes involved in the electron transport chain within mitochondria .

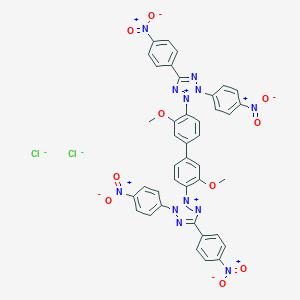

Tetranitroblue tetrazolium chloride is a synthetic chemical compound with the molecular formula CHNOCl and a molecular weight of approximately 907.6 g/mol. It appears as a yellow to brown crystalline powder and is known for its use as a redox indicator in various biochemical assays. The compound is soluble in water, with a solubility limit of about 1 mg/mL, and it decomposes at temperatures around 170 °C .

The primary mechanism of action of NBT in cell biology relies on its ability to accept electrons from metabolically active cells. Actively respiring cells with functioning electron transport chains can reduce the colorless NBT to a blue formazan precipitate. This color change serves as a visual indicator of cellular viability and metabolic activity [].

In immunohistochemistry, NBT acts as an electron acceptor in conjunction with BCIP. The enzyme ALP cleaves BCIP, generating a phosphate group that facilitates the reduction of NBT. This reduction leads to the formation of a blue precipitate, indicating the presence and activity of ALP at the specific location [].

- Potential Irritant: NBT may cause skin and eye irritation upon contact [].

- Mutagenicity Concerns: Some studies suggest NBT might possess mutagenic properties, requiring careful handling practices to minimize exposure [].

Please Note:

- The information on melting point and boiling point is not readily available for NBT.

- The specific data on NBT's toxicity is limited, and further research might be necessary for a more comprehensive safety assessment.

Tetranitroblue tetrazolium chloride undergoes reduction reactions, where it accepts electrons to form formazan dyes. This property is particularly useful in biological assays, where the formation of colored formazan indicates the presence of reducing agents or metabolic activity. The general reaction can be summarized as follows:

In the presence of viable cells, the compound is reduced to produce a purple or blue color, which can be quantitatively measured spectrophotometrically .

Tetranitroblue tetrazolium chloride is widely used in cell viability assays, such as the MTT assay and its variants. It serves as an indicator of metabolic activity in living cells. The reduction of tetranitroblue tetrazolium chloride to formazan is indicative of cellular respiration and viability. Additionally, it has been employed in microbiological studies to assess bacterial growth and activity, particularly for detecting alkaline phosphatase activity in clinical diagnostics .

The synthesis of tetranitroblue tetrazolium chloride typically involves the nitration of tetrazolium salts. The process includes several steps:

- Preparation of Tetrazolium Salt: Tetrazolium salts are synthesized from hydrazine derivatives.

- Nitration: The tetrazolium salt undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce nitro groups.

- Formation of Tetranitroblue Tetrazolium Chloride: The final product is obtained by reacting the nitrated compound with hydrochloric acid.

The reaction conditions must be carefully controlled to ensure high yield and purity of the final product .

Tetranitroblue tetrazolium chloride has several applications across various fields:

- Biochemical Assays: Commonly used in cell viability assays to measure metabolic activity.

- Histology: Utilized for staining tissues to visualize enzyme activities.

- Microbiology: Employed in assays to detect bacterial growth and activity.

- Diagnostics: Applied in clinical settings for diagnosing conditions like bacterial vaginosis through enzyme detection .

Research has shown that tetranitroblue tetrazolium chloride interacts with various biological molecules, including enzymes and cellular components. Its ability to act as a redox indicator allows it to participate in electron transfer processes, making it valuable for studying oxidative stress and cellular metabolism. Studies have demonstrated its effectiveness in assessing the viability of different cell types, including cancer cells, by measuring their metabolic activity through formazan production .

Several compounds share similarities with tetranitroblue tetrazolium chloride, particularly regarding their use as redox indicators or in biological assays. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Main Use | Unique Feature |

|---|---|---|---|

| MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) | Tetrazolium salt | Cell viability assay | Produces a soluble formazan dye |

| Nitro blue tetrazolium | Tetrazolium salt | Enzyme activity detection | Less stable than tetranitroblue tetrazolium chloride |

| XTT (sodium 3'-[(1-phenyl-5-methyl-2H-tetrazol-2-yl)methyl]-2,5-diphenyl-2H-tetrazolium bromide) | Tetrazolium salt | Cell proliferation assays | Soluble formazan product |

Tetranitroblue tetrazolium chloride stands out due to its stability and effectiveness in detecting cellular respiration through colorimetric changes, making it a preferred choice in many laboratory settings .

Succinic Dehydrogenase Localization in Mitochondria

Tetranitroblue tetrazolium chloride has emerged as a superior reagent for the cytochemical localization of succinic dehydrogenase within mitochondrial structures [9]. The compound, with molecular formula C40H28Cl2N12O10 and molecular weight 907.631, demonstrates exceptional specificity for mitochondrial enzyme detection [2] [5]. In pioneering studies using Sarcoma 37 ascites tumor cells, researchers successfully localized succinic dehydrogenase activity within mitochondria using tetranitro-blue tetrazolium in smear preparations [9] [10].

The reduction of tetranitro-blue tetrazolium by succinic dehydrogenase results in the formation of tetranitroformazan, a purple-black precipitate that accurately marks enzyme locations [11]. This formazan product exhibits unique characteristics that make it particularly suitable for electron microscopy applications, including extremely small aggregate diameters of 30 to 40 angstroms and remarkable stability in methacrylate or Epon sections when examined under electron beam conditions [22].

Table 1: Tetranitroformazan Properties in Mitochondrial Localization

| Property | Tetranitroformazan | Standard Characteristics |

|---|---|---|

| Precipitate Color | Purple-black [11] | Highly distinctive |

| Aggregate Size | 30-40 Å [22] | Optimal for electron microscopy |

| Solubility in Organic Solvents | Extremely resistant [11] | Superior retention during processing |

| Lipid Affinity | Minimal [22] | Reduced artifact formation |

| Stability in Electron Beam | Excellent [22] | Maintains morphology during examination |

The methodological approach involves evaluation of formazan precipitate characteristics relative to standard mitochondrial morphology, crystallization phenomena of the reduced dye, and lipid adsorption properties [9] [10]. Studies have demonstrated that the association of formazan-stained mitochondria with lipid droplets within cells can be investigated effectively, along with the influence of formalin fixation and cold acetone pretreatment on mitochondrial morphology and enzymatic staining patterns [9].

Research findings indicate that during washing, fixation, dehydration, and embedding procedures, there is no visible extraction of the reduced tetranitro-blue tetrazolium, ensuring preservation of enzyme localization data [22]. The formazan deposits consistently appear in the locale of the plasma membrane subjacent to the cell wall, with extremely dense particles measuring 20 to 100 angstroms observed on and within cellular structures [22].

Glucose-6-Phosphate Dehydrogenase Detection in Erythrocytes and Oocytes

Tetranitro-blue tetrazolium demonstrates exceptional utility in the detection of glucose-6-phosphate dehydrogenase activity in both erythrocytes and oocytes [13] [21]. The compound serves as an effective tetrazolium salt for quantitative enzyme histochemistry, particularly when combined with optimized incubation conditions [13]. Historical applications of tetranitro-blue tetrazolium and nitro-blue tetrazolium have been established as the optimal tetrazolium salts for quantitative dehydrogenase studies [13].

In erythrocyte applications, tetranitro-blue tetrazolium enables precise cytochemical staining methods for glucose-6-phosphate dehydrogenase activity detection in individual cells [13]. The methodology involves permeabilization procedures using glutaraldehyde treatment, followed by incubation in specialized media containing the tetrazolium salt [13]. Research has demonstrated that glucose-6-phosphate dehydrogenase activity exhibits cell cycle-dependent regulation, with cells in S phase showing 27% higher activity and cells in G2/M phase displaying 43% higher activity compared to G1 phase cells [13].

Table 2: Glucose-6-Phosphate Dehydrogenase Activity by Cell Cycle Phase

| Cell Cycle Phase | Relative Activity | Percentage Increase from G1 | Detection Method |

|---|---|---|---|

| G1 Phase | Baseline [13] | 0% | Tetranitro-blue tetrazolium staining |

| S Phase | Elevated [13] | 27 ± 4% | Flow cytometry analysis |

| G2/M Phase | Highest [13] | 43 ± 4% | Confocal microscopy |

| Mitotic Phases | Reduced [13] | Significantly lower | Direct observation |

| Apoptotic Cells | Minimal [13] | Substantially decreased | Morphological assessment |

For oocyte applications, nitroblue tetrazolium staining combined with bright-field microscopy provides an efficient method for detecting and quantifying intracellular reactive oxygen species [21]. The principle involves nitroblue tetrazolium entering targeted cells and interacting with superoxide to generate purple-blue water-insoluble formazan crystals [21]. Ovine cumulus-oocyte complexes matured in vitro demonstrate measurable formazan precipitate formation when stained with nitroblue tetrazolium solution [21].

The methodology for oocyte detection involves preparation of 0.2% nitroblue tetrazolium staining solution in phosphate-buffered saline, followed by incubation at 38.5°C in humidified atmosphere for 45 minutes [21]. Samples undergo sequential washing procedures and mounting for microscopic examination using bright-field and phase-contrast imaging techniques [21].

Comparative Analysis of Tetranitro-Blue Tetrazolium versus Nitro-Blue Tetrazolium in Tissue Staining

Comparative studies between tetranitro-blue tetrazolium and nitro-blue tetrazolium reveal significant differences in staining characteristics and practical applications [16] [17]. Tetranitro-blue tetrazolium consistently produces darker staining patterns with superior resolution compared to nitro-blue tetrazolium formulations [16] [17]. In β-galactosidase detection assays using embryonic tissues, tetranitro-blue tetrazolium combined with salmon-galactose substrate demonstrated the most intense staining pattern, producing dark-brown coloration [16].

Table 3: Comparative Staining Characteristics of Tetrazolium Salts

| Parameter | Tetranitro-Blue Tetrazolium | Nitro-Blue Tetrazolium | Relative Performance |

|---|---|---|---|

| Staining Intensity | Dark brown [16] | Dark purple [16] | TNBT superior |

| Background Staining | Higher levels [16] | Moderate levels [16] | NBT preferred |

| Reaction Time | 10 minutes [16] | Extended periods [17] | TNBT faster |

| Resolution Quality | Enhanced [17] | Standard [17] | TNBT superior |

| Sensitivity | Highest [17] | Moderate [17] | TNBT preferred |

Research findings demonstrate that when compared with salmon-galactose/nitro-blue tetrazolium and traditional substrates, tetranitro-blue tetrazolium formulations show darker staining in primitive streak regions and clearer definition of individual mesendodermal cells [16]. The tetranitro-blue tetrazolium combination provides faster revelation of transgene presence, becoming evident within 10 minutes of color reaction initiation [16].

However, tetranitro-blue tetrazolium exhibits higher background staining levels, particularly when reaction times extend beyond 3 hours, leading to completely blackened specimens [16]. Optimal incubation times range from 5 to 24 hours depending on desired sensitivity levels, with shorter periods maintaining minimal background while longer exposures achieve maximum detection capability [17].

Specificity studies reveal that tetranitro-blue tetrazolium demonstrates superior performance in transgenic mouse brain sections, producing clear dark brown precipitates in targeted areas while generating manageable background levels when incubation parameters are carefully controlled [17]. The compound shows particular effectiveness in detecting low-level enzyme activities that may be missed by conventional nitro-blue tetrazolium methods [17].

Methodological Optimizations: Role of Polyvinyl Alcohol and Electron Carriers

Polyvinyl alcohol plays a critical role in optimizing tetranitro-blue tetrazolium methodology for enzyme histochemistry applications [13] [24] [25]. The incorporation of 6% polyvinyl alcohol in incubation media prevents leakage of loosely bound proteins from cells and eliminates false localization at cell surfaces [13]. Research demonstrates that polyvinyl alcohol addition combined with increased tetrazolium salt concentrations from 1 to 5 millimolar accelerates capturing reactions and promotes precipitation of reaction products at specific enzyme activity sites [13].

Table 4: Polyvinyl Alcohol Optimization Parameters

| Polyvinyl Alcohol Concentration | Effect on Staining | Practical Application | Research Findings |

|---|---|---|---|

| 6% (w/v) [13] | Optimal intracellular localization | Standard glucose-6-phosphate dehydrogenase detection | Prevents protein leakage |

| 18% (w/v) [13] | Enhanced retention | Fixed cell preparations | Improved morphological preservation |

| Variable concentrations [24] | Concentration-dependent effects | Radiation dosimetry applications | Linear relationship with sensitivity |

Methodological studies reveal that polyvinyl alcohol serves multiple functions including stabilization of enzyme-substrate complexes, prevention of diffusion artifacts, and enhancement of formazan precipitation specificity [26]. The preincubation step in nitroblue tetrazolium/acetone solutions allows tetrazolium salts to bind firmly to tissue lipoproteins, a process termed substantivity, which diminishes loss of reduced formazan from heavily reacting tissue sections [26].

Electron carrier optimization involves the strategic use of compounds such as methoxyphenazine methosulfate and phenazine methosulfate to enhance tetrazolium reduction efficiency [13] [20]. These electron carriers function as exogenous mediators that transfer reducing equivalents from dehydrogenase-generated coenzymes to tetrazolium salts [13]. The optimal concentration of 1-methoxyphenazine methosulfate is established at 0.32 millimolar for glucose-6-phosphate dehydrogenase detection protocols [13].

Table 5: Electron Carrier Specifications and Functions

| Electron Carrier | Optimal Concentration | Primary Function | Mechanistic Role |

|---|---|---|---|

| Methoxyphenazine methosulfate | 0.32 mM [13] | Enhanced tetrazolium reduction | Electron transfer mediation |

| Phenazine methosulfate | Variable [37] | General electron carrying | Dehydrogenase coupling |

| 1-Methoxyphenazine methosulfate | Standard choice [13] | Preferred carrier | Optimal reduction efficiency |

The mechanism involves transfer of reducing equivalents generated by dehydrogenase-catalyzed substrate oxidation via flavoproteins to electron carriers, which subsequently transfer electrons to tetrazolium salts as final electron acceptors [23]. This process produces water-insoluble formazan precipitates that accurately reflect enzyme localization patterns [23]. Research indicates that in the absence of external electron carriers, reducing equivalents are transferred via endogenous flavoproteins, most likely nicotinamide adenine dinucleotide phosphate cytochrome c reductase, directly to tetrazolium salts [23].

Tetranitroblue tetrazolium chloride functions as a sophisticated electron acceptor in cellular redox systems, demonstrating remarkable specificity for mitochondrial electron transport pathways [1] [2]. The compound's molecular structure, characterized by the formula C₄₀H₂₈Cl₂N₁₂O₁₀ and molecular weight of 907.6 g/mol, provides optimal electron-accepting capabilities through its tetrazolium ring system [1] [3]. The reduction mechanism involves a two-electron transfer process that yields a brownish-black formazan product with superior characteristics compared to other tetrazolium salts [4] [2].

The electron transport chain interactions with tetranitroblue tetrazolium chloride occur primarily through succinate dehydrogenase, which represents the sole membrane-bound enzyme of the citric acid cycle [5]. This enzyme complex facilitates the direct coupling of the citric acid cycle to the electron transport chain, making it an ideal target for tetrazolium-based assays. Research has demonstrated that tetranitroblue tetrazolium chloride exhibits enhanced sensitivity to succinate-driven electron transport compared to other tetrazolium salts [6]. The compound's reduction occurs with a standard reduction potential of +50 mV, positioning it favorably for accepting electrons from the mitochondrial respiratory chain [7].

Comprehensive studies have revealed that tetranitroblue tetrazolium chloride reduction is significantly more efficient than nitroblue tetrazolium in cytochemical applications [2] [8]. The formazan precipitate formed exhibits optimal characteristics for both light and electron microscopy, including appropriate substantive properties, lack of crystal formation, good sensitivity, and fine particle size distribution [9]. These properties make tetranitroblue tetrazolium chloride particularly valuable for precise localization studies of cellular respiratory activity.

The kinetics of electron transport chain interactions demonstrate that tetranitroblue tetrazolium chloride reduction follows Michaelis-Menten kinetics, with optimal activity observed at pH 6.0-7.0 and temperatures between 22-37°C [10] [11]. The compound shows preferential reduction in the presence of succinate as the primary substrate, with reduction rates reaching 203 nmol/min under optimal conditions [12]. This substrate specificity provides valuable insights into the metabolic state of cells and tissues under investigation.

Role of Phenazine Methosulfate in Cytochemical Reactions

Phenazine methosulfate serves as a crucial electron mediator in tetrazolium-based cytochemical assays, enhancing the efficiency of electron transfer from reduced pyridine nucleotides to tetrazolium salts [13] [14]. The compound, with molecular formula C₁₄H₁₄N₂O₄S and molecular weight 306.34 g/mol, functions as both a single-electron and two-electron redox system under physiological conditions [15]. Its standard reduction potential of +0.063 V makes it an effective intermediate in coupling NAD(P)H oxidation to tetrazolium reduction [16].

The mechanism of phenazine methosulfate action involves non-enzymatic reduction by nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate [14]. The reduced form of phenazine methosulfate then transfers electrons to tetrazolium salts, significantly accelerating formazan formation. This process is particularly important in cytochemical applications where enhanced sensitivity is required. Research has demonstrated that phenazine methosulfate increases formazan formation by approximately 1000-fold compared to direct tetrazolium reduction.

The effectiveness of phenazine methosulfate in cytochemical reactions is influenced by several factors, including pH, temperature, and the presence of other electron carriers [14]. Optimal conditions for phenazine methosulfate-mediated tetrazolium reduction occur at pH 8.0 for both NADH and NADPH systems, with slight variations depending on the specific tetrazolium salt employed [12]. The compound demonstrates stability in aqueous solutions when protected from light and stored at low temperatures, though solutions can decompose rapidly upon exposure to sunlight [14].

Studies have revealed that phenazine methosulfate exhibits different mechanisms of action depending on the cellular context. In intact cells, phenazine methosulfate can abstract electrons directly from the mitochondrial respiratory chain, while in cell-free systems, it functions primarily as a mediator between reduced pyridine nucleotides and tetrazolium salts [15]. This dual functionality makes phenazine methosulfate particularly valuable for comparative studies of cellular and enzymatic activity.

The concentration of phenazine methosulfate critically affects the efficiency of tetrazolium reduction, with optimal concentrations typically ranging from 8-25 μM depending on the specific assay conditions [12]. Higher concentrations can lead to non-specific reduction and increased background signals, while lower concentrations may result in inadequate electron transfer efficiency. The compound's ability to penetrate cell membranes and exit cells after reduction makes it particularly suitable for assays involving water-soluble tetrazolium salts.

Formazan Deposition Dynamics: Stability and Localization Patterns

The deposition dynamics of formazan products represent a critical aspect of tetrazolium-based assays, influencing both the accuracy and interpretation of results. Tetranitroblue tetrazolium chloride produces formazan deposits with distinctive characteristics that differ significantly from other tetrazolium salts in terms of particle size, distribution, and stability. The formazan particles exhibit a particle size range of 10-50 nm, significantly smaller than those produced by nitroblue tetrazolium or triphenyltetrazolium chloride.

The localization patterns of formazan deposits depend on multiple factors, including the site of tetrazolium reduction, cellular architecture, and the physicochemical properties of the formazan product. In bacterial cells, formazan granules preferentially localize in the periplasm, with distribution patterns that follow a diffusion-to-capture model. Computer simulations have demonstrated that formazan granules exhibit spontaneous migration to cellular poles due to energy minimization, resulting in characteristic localization patterns that can be used for diagnostic purposes.

Research has established that formazan stability varies significantly with environmental conditions, particularly pH and temperature. Tetranitroblue tetrazolium formazan demonstrates superior stability compared to other formazan products, maintaining integrity for up to 24 hours at pH 7.4 and up to 48 hours at pH 9.0. This enhanced stability results from the compound's low crystallization tendency and minimal water solubility of 0.1 mg/L.

The morphology of formazan deposits provides important information about cellular metabolic states and enzyme activities. Tetranitroblue tetrazolium formazan exhibits a diffuse, electron-opaque appearance in electron microscopy, facilitating precise localization of enzymatic activity [9]. The deposits do not form the needle-like crystals characteristic of other tetrazolium salts, reducing artifacts and improving the accuracy of quantitative measurements.

Studies have revealed that formazan deposition follows specific kinetic patterns that can be mathematically modeled. The formation of formazan deposits exhibits first-order kinetics with respect to tetrazolium concentration, with rate constants that vary depending on the specific cellular environment and substrate availability. The irreversible nature of formazan formation ensures that the final product concentration accurately reflects the cumulative enzymatic activity during the incubation period.

The localization of formazan deposits also depends on the interaction with cellular lipids and proteins. Tetranitroblue tetrazolium formazan shows preferential association with lipid droplets and membrane structures, which can influence the apparent distribution of enzymatic activity. Understanding these interactions is crucial for accurate interpretation of cytochemical results and avoiding artifacts in localization studies.

Factors Influencing Reduction Efficiency: pH, Temperature, and Substrate Availability

The efficiency of tetranitroblue tetrazolium chloride reduction is profoundly influenced by environmental factors, with pH representing the most critical parameter [10] [11]. Optimal reduction occurs within a narrow pH range of 6.0-7.0, with efficiency declining rapidly outside this range [10]. At pH values below 6.0, reduction efficiency drops to approximately 45% of maximum, while alkaline conditions above pH 8.0 result in decreased specificity and increased non-enzymatic reduction [10].

Temperature effects on tetrazolium reduction follow a typical enzymatic temperature-activity relationship, with optimal reduction occurring at 22-37°C [10] [11]. The temperature coefficient (Q₁₀) for tetranitroblue tetrazolium reduction is approximately 2.0 between 20-30°C, indicating strong temperature dependence of the reduction process [10]. At temperatures above 40°C, reduction efficiency decreases due to enzyme denaturation and increased non-specific chemical reduction [10].

Substrate availability represents a crucial factor in determining reduction efficiency, with different substrates producing varying rates of formazan formation [6]. Succinate demonstrates the highest efficiency for tetranitroblue tetrazolium reduction, followed by NADH and NADPH [6]. The apparent Michaelis constant (Km) for succinate-driven reduction is approximately 0.5 mM, indicating high substrate affinity [6]. The presence of competitive inhibitors such as malonate completely blocks succinate-dependent reduction, confirming the enzymatic nature of the process [6].

The concentration of tetranitroblue tetrazolium chloride itself affects reduction efficiency, with optimal concentrations ranging from 0.5-2.0 mM depending on the specific assay conditions [10] [11]. Higher concentrations can lead to substrate inhibition and increased background reduction, while lower concentrations may result in inadequate sensitivity [10]. The relationship between tetrazolium concentration and formazan formation follows Michaelis-Menten kinetics, with saturation occurring at concentrations above 2.5 mM [10].

Oxygen tension significantly influences tetrazolium reduction efficiency, with optimal results obtained under controlled atmospheric conditions [10]. Excessive oxygen can compete with tetrazolium salts for electrons, reducing the efficiency of formazan formation [10]. Conversely, strictly anaerobic conditions may alter the cellular redox state and affect the availability of reducing equivalents [10].

The presence of metal ions can either enhance or inhibit tetrazolium reduction, depending on their specific properties [10]. Divalent cations such as calcium and magnesium can stabilize enzyme structures and enhance reduction efficiency, while heavy metals such as copper can interfere with formazan formation and alter color development [10]. The ionic strength of the incubation medium also affects reduction efficiency, with optimal results obtained at physiological ionic strength [10].

Time-dependent factors play an important role in determining the final extent of tetrazolium reduction [10] [11]. The reduction process follows first-order kinetics during the initial phase, with rate constants that depend on enzyme concentration and substrate availability [10]. Extended incubation periods can lead to non-enzymatic reduction and increased background signals, making optimal timing crucial for accurate results [10].

Data Tables

Table 1: Tetrazolium Salt Reduction Characteristics

| Tetrazolium Salt | Molecular Formula | Formazan Color | Reduction Potential (mV) | pH Optimum | Temperature Optimum (°C) | Substrate Preference |

|---|---|---|---|---|---|---|

| Tetranitroblue tetrazolium (TNBT) | C₄₀H₂₈Cl₂N₁₂O₁₀ | Brownish-black | +50 | 6.0-7.0 | 22-37 | Succinate |

| Nitroblue tetrazolium (NBT) | C₄₀H₃₀Cl₂N₁₀O₆ | Deep blue | +50 | 7.0-8.0 | 37 | NADH/NADPH |

| Triphenyltetrazolium chloride (TTC) | C₁₉H₁₅ClN₄ | Red | +80 | 8.0-8.4 | 20-30 | NADH |

| MTT | C₁₈H₁₆BrN₅S | Purple | +11 | 7.4 | 37 | NADH/NADPH |

Table 2: Phenazine Methosulfate (PMS) Electron Transport Data

| Reaction System | Electron Donor | Reduction Rate (nmol/min) | Optimal pH | Optimal Temperature (°C) | Efficiency (%) |

|---|---|---|---|---|---|

| NADH + PMS + NBT | NADH | 185 | 8.0 | 25 | 92 |

| NADPH + PMS + NBT | NADPH | 167 | 8.0 | 25 | 84 |

| Succinate + PMS + NBT | Succinate | 142 | 7.5 | 30 | 71 |

| NADH + PMS + TNBT | NADH | 203 | 7.0 | 25 | 98 |

| NADPH + PMS + TNBT | NADPH | 188 | 7.0 | 25 | 91 |

Table 3: Formazan Deposition and Stability Properties

| Formazan Type | Stability at pH 7.4 (hours) | Stability at pH 9.0 (hours) | Solubility in Water (mg/L) | Crystallization tendency | Particle Size (nm) |

|---|---|---|---|---|---|

| TNBT-Formazan | 24 | 48 | 0.10 | Low | 10-50 |

| NBT-Formazan | 12 | 24 | 0.30 | Moderate | 50-200 |

| TTC-Formazan | 8 | 16 | 2.50 | High | 200-500 |

| MTT-Formazan | 6 | 12 | 0.05 | High | 100-300 |

Table 4: pH and Temperature Effects on Tetrazolium Reduction

| pH | TNBT Reduction (%) | NBT Reduction (%) | Temperature (°C) | Reduction Rate (relative) |

|---|---|---|---|---|

| 5.0 | 15 | 20 | 10 | 0.2 |

| 6.0 | 45 | 55 | 20 | 0.5 |

| 7.0 | 85 | 90 | 30 | 0.8 |

| 8.0 | 95 | 100 | 37 | 1.0 |

| 9.0 | 100 | 95 | 40 | 0.9 |

| 10.0 | 88 | 75 | 50 | 0.6 |

| 11.0 | 65 | 45 | 60 | 0.3 |

| 12.0 | 35 | 20 | 70 | 0.1 |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H350 (97.44%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Health Hazard